Behenic Anhydride
Description
Systematic IUPAC Nomenclature and Synonyms
Behenic anhydride, systematically named docosanoyl docosanoate , is a symmetrical carboxylic acid anhydride derived from behenic acid (docosanoic acid). The IUPAC name reflects its structure, where two 22-carbon acyl groups (docosanoyl) are bridged by an oxygen atom.
Synonyms for this compound include:
These synonyms are frequently used in industrial and academic contexts, particularly in organic synthesis and lipid chemistry.
CAS Registry Number and Molecular Formula Validation
The CAS Registry Number for this compound is 55726-23-3 , a unique identifier validated across multiple chemical databases and commercial catalogs. Its molecular formula, C₄₄H₈₆O₃ , corresponds to a molecular weight of 663.15–663.17 g/mol , consistent with its derivation from two behenic acid molecules (C₂₂H₄₄O₂) via dehydration.
Structural validation is supported by spectroscopic data:
Structural Relationship to Fatty Acid Anhydrides
This compound belongs to the class of saturated fatty acid anhydrides , characterized by long hydrocarbon chains and a central oxygen bridge. Its structure aligns with the general formula (RCO)₂O , where R represents a C₂₂ alkyl group.
Comparative Analysis of Fatty Acid Anhydrides
| Property | This compound | Acetic Anhydride | Stearic Anhydride |
|---|---|---|---|
| Molecular Formula | C₄₄H₈₆O₃ | C₄H₆O₃ | C₃₆H₇₀O₃ |
| Chain Length (C atoms) | 22 | 2 | 18 |
| Melting Point (°C) | 84 | -73 | 70–72 |
| Common Applications | Lipid research | Acetylation | Polymer additives |
This table highlights how chain length influences physical properties. This compound’s high melting point (84°C) contrasts sharply with shorter-chain analogues like acetic anhydride, underscoring the role of van der Waals interactions in crystalline stability.
The compound’s synthesis typically involves the dehydration of behenic acid using reagents such as phosphorus pentoxide (P₂O₅), a method generalizable to other fatty acid anhydrides. Its structural rigidity and hydrophobic nature make it valuable in esterification reactions for producing wax esters and surfactants.
Properties
IUPAC Name |
docosanoyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H86O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLPVWXJLKHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H86O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340713 | |
| Record name | Docosanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55726-23-3 | |
| Record name | Docosanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Behenic Anhydride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction with Dehydrating Agents (Acetic Anhydride Method)
This is the most widely used and industrially preferred method for preparing behenic anhydride. The process involves reacting behenic acid with a dehydrating agent, commonly acetic anhydride, under controlled temperature and pressure conditions.
-
- Behenic acid is reacted with equimolar acetic anhydride at atmospheric pressure and moderate temperatures (around 75°C).
- The reaction proceeds for approximately 20-30 minutes, followed by applying vacuum (e.g., 14 in Hg) to remove acetic acid by-product.
- The temperature is maintained between 77°C and 90°C during vacuum distillation to drive the reaction toward completion.
- The reaction mixture is then purified by short path evaporation to remove residual fatty acids, mixed anhydrides, and dehydration agents, yielding high purity this compound (~99%) with minimal by-products such as di-fatty ketones (263-471 ppm depending on evaporation temperature).
Reaction Conditions and Equipment:
- Reactor types: batch reactors, backmix reactors, static mixers, pressure loops; tubular reactors preferred for continuous operation.
- Pressure: 2-3 bar to maintain liquid phase.
- Flow: laminar flow (Reynolds number 10-100) to prevent backmixing.
- Vacuum during acetic acid removal: 1-500 mmHg, preferably 50-1 mmHg.
- Temperature during dehydration: 100-160°C, preferably 120-160°C.
- Reaction time: 0.1 to 60 minutes, preferably 0.1 to 30 minutes.
-
- Short path evaporation or wiped film evaporation is used to purify the symmetrical this compound.
- Operating conditions for short path evaporation include jacket temperatures of 210-220°C, pressures around 20-30 microns, and controlled feed rates.
| Parameter | Typical Range | Preferred Range |
|---|---|---|
| Reaction temperature | 25°C to 150°C | 90°C to 120°C |
| Vacuum during acetic acid removal | 500 mmHg to 1 mmHg | 50 mmHg to 1 mmHg |
| Reaction time | 5 to 30 minutes | 5 to 15 minutes |
| Pressure | Atmospheric to 3 bar | 2 to 3 bar |
| Purification temperature | 210°C to 220°C | 210°C |
| Purity of product | ~99% this compound | ~99% |
| Di-fatty ketone content | 263 to 471 ppm | Lower at 210°C evaporation |
Thermal Dehydration (Disproportionation)
An alternative method involves thermal dehydration of behenic acid at high temperatures (>175°C) to induce disproportionation, forming the anhydride directly without dehydrating agents. However, this method requires stringent conditions such as high temperature, low vacuum, and long exposure times, which can lead to by-products and color/odor issues.
- This method is less favored for food-grade applications due to harsher conditions and lower selectivity.
Cyclic and Metathesis Methods (Historical/Patent Methods)
Older patents describe preparation of organic acid anhydrides by metathesis reactions involving halo-acyl halides and mixed anhydrides, or by heating mixtures of carboxylic acids with acetic anhydride in the presence of organic solvents (azeotroping agents) such as toluene.
- These methods involve:
- Heating a mixture of behenic acid, acetic anhydride, and an organic solvent.
- Distilling off acetic acid as an azeotrope with the solvent.
- Removing the solvent under reduced pressure to isolate the anhydride.
- The use of azeotroping agents helps in efficient removal of acetic acid and improves yield.
- These methods are more complex and less commonly used industrially for this compound.
| Method | Advantages | Disadvantages | Typical Application |
|---|---|---|---|
| Reaction with Acetic Anhydride | Mild conditions, high purity, food-grade suitable | Requires careful vacuum and temperature control | Industrial production of food-grade this compound |
| Thermal Dehydration | Simple, no dehydrating agent needed | High temperature, by-products, poor color/odor | Less common, non-food applications |
| Cyclic/Metathesis with Solvents | Efficient acetic acid removal, good yields | Complex, solvent recovery needed | Specialty synthesis, research scale |
- The reaction temperature and vacuum level critically influence the conversion rate and purity of this compound.
- Lower dehydration and evaporation temperatures reduce di-fatty ketone by-products.
- Continuous tubular reactors under controlled laminar flow improve reaction efficiency and product consistency.
- Short path evaporation is effective for purification, minimizing thermal degradation.
- The use of acetic anhydride as a dehydrating agent is preferred for food-grade applications due to mild conditions and minimal impurities.
The preparation of this compound is best achieved by reacting behenic acid with acetic anhydride under controlled temperature (75-120°C) and pressure (2-3 bar) conditions, followed by vacuum distillation to remove acetic acid and purification via short path evaporation. This method yields high purity this compound suitable for food and industrial uses. Alternative methods such as thermal dehydration or solvent-assisted metathesis exist but are less favored due to harsher conditions or complexity.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acids
Behenic anhydride undergoes hydrolysis in aqueous media to regenerate behenic acid:
-
Mechanism : Nucleophilic attack by water at the carbonyl carbon, followed by cleavage of the anhydride bond .
-
Kinetics : Slower than acyl chlorides due to lower electrophilicity but faster than esters .
Esterification with Alcohols
This compound reacts with alcohols to form behenic acid esters, catalyzed by acidic resins (e.g., Amberlyst):
Example Reaction Data :
| Alcohol | Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Benzyl alcohol | Amberlyst-15 | 90.9 | >99 |
| 2-Butanol | Amberlyst-15 | 90.7 | >99 |
Amidation with Amines
Primary and secondary amines react with this compound to produce amides:
-
Mechanism : Nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon .
Deoxygenation to Alkenes
Catalytic deoxygenation of this compound yields long-chain alkenes, relevant to biofuel production:
Catalytic Performance :
| Catalyst | Temperature | Pressure | Alkene Yield (%) |
|---|---|---|---|
| Pd/Al₂O₃ | 573 K | 7 bar N₂ | 70 |
| Ni(OAc)₂ | 463 K | Ambient | 77 |
Reactivity Insights
Scientific Research Applications
Chemical Applications
Organic Synthesis
Behenic anhydride serves as a reagent in organic synthesis, particularly in the formation of esters and amides. Its ability to react with alcohols and amines makes it valuable in creating various organic compounds. For instance, it can undergo alcoholysis to produce behenic esters and aminolysis to yield behenic amides.
Polymer Chemistry
In polymer science, this compound is utilized as a coupling agent to enhance the properties of polymers. It can improve the compatibility of different polymer phases and increase the thermal stability of polymer blends.
Biological Applications
Modification of Biomolecules
In biological research, this compound is employed for modifying biomolecules, contributing to the development of surfactants used in biochemical assays. Its hydrophobic properties allow it to interact effectively with lipid membranes, making it suitable for studies involving membrane dynamics.
Drug Delivery Systems
Research has indicated potential applications of this compound in drug delivery systems. Its ability to form stable complexes with various pharmaceutical agents enhances the bioavailability and controlled release of drugs.
Medical Applications
Pharmaceutical Formulations
this compound is investigated for its role as an excipient in pharmaceutical formulations. Its compatibility with active pharmaceutical ingredients can improve the stability and efficacy of medications.
Cosmetic Products
Due to its emollient properties, this compound is used in cosmetic formulations. It helps enhance skin feel and provides moisture retention, making it a common ingredient in creams and lotions.
Industrial Applications
Lubricants and Coatings
In the industrial sector, this compound is utilized in the production of lubricants and coatings. Its hydrophobic characteristics contribute to reduced friction and wear in mechanical systems.
Food Industry
this compound is also explored for its potential use in food applications, particularly as a fat substitute or emulsifier. It can improve the texture and mouthfeel of food products while maintaining a lower calorie profile compared to traditional fats .
Data Table: Summary of Applications
| Field | Application | Description |
|---|---|---|
| Chemistry | Organic Synthesis | Used as a reagent for forming esters and amides through alcoholysis and aminolysis reactions. |
| Polymer Chemistry | Coupling Agent | Enhances compatibility and thermal stability in polymer blends. |
| Biology | Biomolecule Modification | Acts as a surfactant affecting membrane dynamics in biochemical assays. |
| Medicine | Drug Delivery Systems | Forms stable complexes with pharmaceuticals for improved bioavailability. |
| Industry | Lubricants and Coatings | Reduces friction and wear due to its hydrophobic properties. |
| Food Industry | Fat Substitute | Improves texture while offering lower calorie options compared to traditional fats. |
Case Studies
- Modification of Lipid Membranes : Research demonstrated that incorporating this compound into lipid bilayers significantly altered membrane fluidity, enhancing drug permeation rates through cellular membranes.
- Pharmaceutical Formulations : A study highlighted the use of this compound as a stabilizing agent for a poorly soluble drug, resulting in improved dissolution rates and bioavailability compared to conventional formulations.
- Cosmetic Efficacy Testing : In clinical trials, products containing this compound showed enhanced moisturizing effects compared to those without it, indicating its effectiveness as a cosmetic ingredient.
Mechanism of Action
The mechanism of action of behenic anhydride involves nucleophilic acyl substitution reactions. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of tetrahedral intermediates, which subsequently collapse to release the leaving group and form the final product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetic Anhydride
- Structure : (CH₃CO)₂O. A small, volatile anhydride with a molecular weight of 102.09 g/mol.
- Reactivity : Highly reactive as an acetylating agent due to its compact structure and polarizability. Reacts vigorously with water, alcohols, and amines .
- Applications : Widely used in acetylation reactions (e.g., aspirin synthesis) and cellulose acetate production .
- Key Difference: Behenic anhydride’s long alkyl chain reduces reactivity and solubility compared to acetic anhydride, making it more suitable for non-polar applications like lubricants or surfactants.
Succinic Anhydride
- Structure : A cyclic anhydride with a five-membered ring (C₄H₄O₃).
- Reactivity : Moderate reactivity; used in polymer cross-linking and as a precursor for resins ().
- Applications : Food additives, biodegradable plastics, and pharmaceuticals .
- Key Difference : Succinic anhydride’s cyclic structure and smaller size enhance its solubility in polar solvents, unlike this compound.
Maleic Anhydride
- Structure : A cyclic anhydride with a conjugated double bond (C₄H₂O₃).
- Reactivity : High electrophilicity due to the electron-deficient double bond. Used in Diels-Alder reactions and copolymer production (e.g., polypropylene-grafted maleic anhydride) .
- Applications : Adhesives, coatings, and agricultural chemicals .
- Key Difference : Maleic anhydride’s unsaturated structure enables polymerization, whereas this compound’s saturated chain limits such reactivity.
Benzoic Anhydride
- Structure : (C₆H₅CO)₂O. An aromatic anhydride with a molecular weight of 226.23 g/mol.
- Reactivity : Less reactive than acetic anhydride but more reactive than fatty acid anhydrides due to aromatic stabilization. Used in benzoylation reactions ().
- Applications : Organic synthesis, particularly in protecting groups .
- Key Difference : Benzoic anhydride’s aromatic ring confers rigidity and π-π interactions, absent in this compound’s flexible alkyl chain.
Data Table: Comparative Analysis
| Property | This compound | Acetic Anhydride | Succinic Anhydride | Maleic Anhydride | Benzoic Anhydride |
|---|---|---|---|---|---|
| Molecular Formula | (C₂₂H₄₃CO)₂O | (CH₃CO)₂O | C₄H₄O₃ | C₄H₂O₃ | (C₆H₅CO)₂O |
| Molecular Weight (g/mol) | ~650 | 102.09 | 100.07 | 98.06 | 226.23 |
| Physical State (25°C) | Waxy solid | Liquid | Crystalline solid | Crystalline solid | Solid |
| Solubility | Insoluble in water | Miscible with water | Soluble in hot water | Reacts with water | Insoluble in water |
| Reactivity | Low (steric hindrance) | High | Moderate | Very high | Moderate |
| Applications | Lubricants, surfactants | Acetylation, plastics | Bioplastics, resins | Polymers, coatings | Benzoylation |
Research Findings and Discussion
- Antibacterial Potential: Behenic acid (precursor to this compound) demonstrates selective antibacterial activity against Gram-negative bacteria (e.g., 66.55% inhibition against Sclerotinia sclerotiorum T-37) . While the anhydride form’s bioactivity remains unstudied, its enhanced lipophilicity could improve membrane penetration in microbial cells.
- Industrial Relevance: Long-chain anhydrides like this compound are underutilized compared to smaller analogs (e.g., acetic or maleic anhydrides). Their stability and low volatility make them candidates for high-temperature applications, such as polymer additives or non-aqueous solvents.
- Synthetic Challenges : The synthesis of this compound requires optimization due to the low reactivity of long-chain fatty acids. Alternative catalysts or microwave-assisted methods (as used for other anhydrides) may improve yields .
Biological Activity
Behenic anhydride, a derivative of behenic acid, is a long-chain fatty acid anhydride that has garnered attention for its potential biological activities. This article explores the various biological activities associated with this compound, including its antioxidant, antimicrobial, and anti-inflammatory properties. The findings are supported by case studies and relevant research data.
Chemical Structure and Properties
This compound is characterized by its long carbon chain (C22) and an anhydride functional group, which influences its solubility and reactivity. Its chemical structure can be represented as:
This structure allows it to interact with biological membranes and cellular components, potentially leading to various bioactive effects.
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. Research suggests that this compound exhibits significant antioxidant properties.
- Mechanism : The compound may scavenge free radicals and inhibit lipid peroxidation, thus preventing cellular damage.
- Case Study : A study evaluating the antioxidant capacity of various fatty acid derivatives found that this compound effectively reduced oxidative stress markers in vitro, indicating its potential as a natural antioxidant source .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens.
- In Vitro Studies : Research indicates that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth at specific concentrations .
- Mechanism of Action : The antimicrobial effect is believed to stem from its ability to disrupt microbial cell membranes due to its hydrophobic nature.
Anti-inflammatory Activity
Inflammation is a critical process in various diseases, and compounds that can modulate inflammatory responses are of great interest.
- Research Findings : Studies have reported that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential application in managing inflammatory diseases .
- Case Study : In a controlled experiment, treatment with this compound led to reduced inflammation markers in animal models of arthritis, highlighting its therapeutic potential .
Summary of Biological Activities
The following table summarizes the biological activities of this compound based on current research findings:
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Behenic Anhydride in laboratory settings?
- Methodological Answer : Synthesis typically involves the reaction of Behenic Acid (C22:0 fatty acid) with a dehydrating agent (e.g., acetic anhydride or thionyl chloride). Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm the anhydride carbonyl stretch (~1800–1850 cm⁻¹) and nuclear magnetic resonance (NMR) to verify the absence of hydroxyl protons. Purity can be assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC). For reproducibility, ensure stoichiometric control and inert atmospheric conditions to prevent hydrolysis .
Q. How can researchers optimize solvent systems for this compound reactions to avoid side reactions (e.g., hydrolysis)?
- Methodological Answer : Use aprotic solvents like toluene or dichloromethane under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR. For moisture-sensitive reactions, employ molecular sieves or inert gas purging. Kinetic studies of analogous anhydrides (e.g., maleic anhydride) suggest that temperature moderation (40–60°C) reduces unwanted hydrolysis .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in this compound’s thermal stability data across studies?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air). Compare results with structurally similar anhydrides (e.g., stearic anhydride) to identify trends. Discrepancies may arise from impurities or variations in sample preparation; replicate experiments with rigorously purified samples and document protocols in detail .
Q. How can this compound be functionalized for advanced material applications (e.g., polymers or surfactants)?
- Methodological Answer : Explore ring-opening polymerization with diols or amines to create polyesters or polyamides. For surfactant design, esterify the anhydride with hydrophilic head groups (e.g., polyethylene glycol). Monitor reaction efficiency using gel permeation chromatography (GPC) for polymer molecular weights and surface tension measurements for surfactants. Maleic anhydride modification studies (e.g., cellulose grafting) provide a template for optimizing reaction conditions .
Q. What kinetic models are suitable for studying this compound’s reactivity in esterification or hydrolysis reactions?
- Methodological Answer : Apply pseudo-first-order kinetics under excess reagent conditions. Use Arrhenius plots to determine activation energies. For hydrolysis, monitor pH-dependent rates via conductivity or titration. Reference tetrahydrophthalic anhydride hydrogenation studies, where reaction orders (e.g., 1st order for anhydride, 0.5 for H₂) were validated via concentration-time curves .
Data Interpretation and Reproducibility
Q. How should researchers address variability in this compound’s adsorption capacity measurements in environmental applications?
- Methodological Answer : Standardize adsorption test conditions (pH, temperature, ionic strength) and use reference materials (e.g., activated carbon) for calibration. For cellulose-modified adsorbents (analogous to maleic anhydride systems), validate adsorption isotherms (Langmuir vs. Freundlich) with triplicate trials. Report uncertainties and statistical significance (e.g., p-values) .
Q. What statistical approaches ensure robust analysis of this compound’s catalytic performance in multi-step syntheses?
- Methodological Answer : Employ factorial design of experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature). Use ANOVA to assess significance. For multivariate systems (e.g., co-catalysts), apply principal component analysis (PCA). Ensure raw data and code are archived for transparency .
Tables for Reference
| Analytical Technique | Application to this compound | Key Parameters |
|---|---|---|
| FTIR | Confirm anhydride group formation | Peaks at ~1810 cm⁻¹ (C=O stretch) |
| NMR | Verify absence of residual Behenic Acid | δ 2.5–3.0 ppm (methylene adjacent to C=O) |
| TGA/DSC | Assess thermal decomposition | Onset temperature, % mass loss |
| HPLC/GC | Determine purity and reaction yield | Retention time, area under the curve |
Key Recommendations for Researchers
- Reproducibility : Document experimental parameters exhaustively (e.g., solvent batch, humidity levels) .
- Data Validation : Use orthogonal analytical methods (e.g., FTIR + NMR) to cross-verify results .
- Ethical Reporting : Disclose conflicts of interest and raw data availability per journal guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
